REACTION_CXSMILES
|
C(OC([C:6]1[C:22](=O)[CH2:21][CH2:20][C:19]2[C:7]=1[CH2:8][CH:9]=[C:10]1[C:18]=2[N:13]2C=CC=CC2=[N:11]1)=O)C.C(OC(=O)CCN1C2C=C3C(=CC=2N=C1CC(OCC)=O)C=CC=C3)C.C(OC(C1C(=O)CCN2C3C=C4C(C=CC=C4)=CC=3NC=12)=O)C.C(OC(=O)CCN1C2C3C(C=CC=2N=C1CC(OCC)=O)=CC=CC=3)C>>[NH2:13][C:18]1[C:19]2[C:7](=[CH:6][CH:22]=[CH:21][CH:20]=2)[CH:8]=[CH:9][C:10]=1[NH2:11]
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Name
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3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C2CC=C3N=C4N(C=CC=C4)C3=C2CCC1=O
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN1C(=NC2=C1C=C1C=CC=CC1=C2)CC(=O)OCC)=O
|
Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C2N(CCC1=O)C1=C(N2)C=C2C=CC=CC2=C1
|
Name
|
compound IX
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN1C(=NC2=C1C1=CC=CC=C1C=C2)CC(=O)OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC2=CC=CC=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |